molecular formula C19H19NO6 B8075084 Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate

Cat. No.: B8075084
M. Wt: 357.4 g/mol
InChI Key: LLLZFWZOLYFVGV-UHFFFAOYSA-N
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Description

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate is an organic compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar reactivity and applications.

    Phthalimide derivatives: These compounds also contain the isoindoline structure and are used in similar fields, such as pharmaceuticals and materials science.

Uniqueness

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diallyl groups enhance its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

bis(prop-2-enyl) 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-11-25-18(23)15(19(24)26-12-4-2)9-10-20-16(21)13-7-5-6-8-14(13)17(20)22/h3-8,15H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLZFWZOLYFVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium hydride (4.35 g, 0.18 mol) in freshly distilled THF (100 mL) was cooled to 0° C. and treated with diallyl malonate (35 g, 0.19 mol) over 40 min via a dropping funnel. After stirring at room temperature for 30 min, N-(2-bromoethyl)phthalimide (43.9 g, 0.17 mol) was added to the solution in one portion and the mixture was heated to reflux. After 48 h the solution was cooled to 0° C., quenched with 2N HCl and concentrated to about 20% of its original volume. The concentrate was diluted with ethyl acetate (300 mL) and washed successively with satd. aq. K2CO3 and NaCl. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. Purification by flash column chromatography (5-25% ethyl acetate:hexanes) provided diallyl (2-phthalimidoethyl)malonate (41.2 g, 67%) as a colorless oil. 1H NMR (300 MHz, CDCl3) d 7.82 (m, 2H), 7.72 (m, 2H), 5.85 (m, 2H), 5.30 (m, 2H), 5.22 (m, 2H), 4.60 (m, 4H), 3.80 (t, J=6.6 Hz, 2H), 3.46 (t, J=7.2 Hz, 1H), 2.30 (dd, J=13.8, 6.9 Hz, 2H).
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
43.9 g
Type
reactant
Reaction Step Three

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